molecular formula C23H25BF2N2O2 B606807 Cranad-2 CAS No. 1193447-34-5

Cranad-2

Cat. No.: B606807
CAS No.: 1193447-34-5
M. Wt: 410.3 g/mol
InChI Key: PVXQJYXODFZTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cranad-2 is a near-infrared (NIR) fluorescent probe that primarily targets Amyloid-β (Aβ) plaques . These plaques are protein aggregates that are a major histopathological hallmark of Alzheimer’s disease . This compound has a high affinity for Aβ aggregates, with a dissociation constant (Kd) of 38 nM .

Mode of Action

Upon interacting with Aβ aggregates, this compound exhibits a significant increase in fluorescence intensity . This interaction results in a 70-fold increase in fluorescence intensity and a 90 nm blue shift from 805 to 715 nm . This change in fluorescence properties allows for the detection and imaging of Aβ plaques .

Biochemical Pathways

It is known that the probe’s interaction with aβ plaques can help visualize these structures in the brain, which are associated with the pathogenesis of alzheimer’s disease . The ability to detect these plaques can provide valuable insights into the progression of the disease and the effectiveness of potential treatments.

Pharmacokinetics

This compound is capable of penetrating the blood-brain barrier, which is crucial for its role in detecting Aβ plaques in the brain . This property enhances its bioavailability in the brain, allowing it to interact with its target structures.

Result of Action

The primary result of this compound’s action is the enhanced visualization of Aβ plaques. Its interaction with these plaques leads to a significant increase in fluorescence intensity, which can be detected using appropriate imaging techniques . This allows for the in vivo detection of Aβ plaques, which can be crucial in the study and diagnosis of Alzheimer’s disease .

Action Environment

The action of this compound is influenced by its ability to penetrate the blood-brain barrier, which allows it to reach its target Aβ plaques in the brain

Safety and Hazards

Cranad-2 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Cranad-2 has been used for multi-spectral optoacoustic tomography and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD . It has shown potential for use in fluorescence- and MSOT-based detection of Aβ deposits in animal models of AD pathology . This facilitates mechanistic studies and the monitoring of putative treatments targeting Aβ deposits .

Biochemical Analysis

Biochemical Properties

Cranad-2 has a high affinity for amyloid-β aggregates, with a dissociation constant (Kd) of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .

Cellular Effects

This compound has been shown to detect amyloid-β in vitro and in vivo . It is capable of distinguishing between monomeric and fibrillar forms of Aβ . This suggests that this compound may influence cell function by interacting with amyloid-β aggregates, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amyloid-β aggregates. The binding of this compound to these aggregates results in a significant increase in fluorescence intensity and a shift in the emission wavelength . This suggests that this compound may exert its effects at the molecular level through binding interactions with amyloid-β aggregates.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used for the detection of Aβ deposits in the arcAβ mouse model of Alzheimer’s disease cerebral amyloidosis

Transport and Distribution

This compound is known to be blood-brain barrier permeable , suggesting that it can be transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

Cranad-2 is synthesized through a multi-step chemical process involving the modification of curcumin. The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired chemical transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediate compounds, followed by their purification and final modification to obtain this compound with high purity .

Comparison with Similar Compounds

Cranad-2 is compared with other curcumin-based fluorescent probes, such as Cranad-5 and Cranad-61 . While all these compounds share a similar curcumin scaffold, this compound is unique due to its specific optical properties and high binding affinity for amyloid-beta aggregates . The table below highlights the key differences:

Compound Unique Features Binding Affinity (Kd)
This compound Near-infrared fluorescence, high sensitivity 38 nM
Cranad-5 Suitable for FRET applications 10 nM
Cranad-61 Emission wavelength difference due to oxalate moiety Not specified

Similar Compounds

  • Cranad-5
  • Cranad-61
  • Bisdemethoxycurcumin

This compound stands out due to its excellent optical characteristics and high specificity for amyloid-beta aggregates, making it a valuable tool in Alzheimer’s disease research and diagnostics .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cranad-2 involves the reaction of two starting materials: 4,7-dibromo-2,1,3-benzothiadiazole and 4-(diphenylamino)phenyl)boronic acid. The reaction is carried out using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.", "Starting Materials": [ "4,7-dibromo-2,1,3-benzothiadiazole", "4-(diphenylamino)phenyl)boronic acid" ], "Reaction": [ "Step 1: 4,7-dibromo-2,1,3-benzothiadiazole is dissolved in anhydrous dimethylformamide (DMF) and heated to 80-90°C under nitrogen atmosphere.", "Step 2: To the above solution, 4-(diphenylamino)phenyl)boronic acid, palladium acetate, and potassium carbonate are added sequentially.", "Step 3: The reaction mixture is stirred at 80-90°C for 12-24 hours.", "Step 4: After completion of the reaction, the mixture is cooled to room temperature and poured into water.", "Step 5: The resulting precipitate is filtered and washed with water and methanol.", "Step 6: The crude product is purified by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 7: The purified product is obtained as a yellow powder and characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS)." ] }

CAS No.

1193447-34-5

Molecular Formula

C23H25BF2N2O2

Molecular Weight

410.3 g/mol

IUPAC Name

[4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3

InChI Key

PVXQJYXODFZTBR-UHFFFAOYSA-N

Isomeric SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F

SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F

Canonical SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRANAD-2;  CRANAD 2;  CRANAD2.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.